molecular formula C19H21NO5 B2927544 (2E)-N,3-bis(2,5-dimethoxyphenyl)prop-2-enamide CAS No. 343567-85-1

(2E)-N,3-bis(2,5-dimethoxyphenyl)prop-2-enamide

Cat. No.: B2927544
CAS No.: 343567-85-1
M. Wt: 343.379
InChI Key: GYLVCPBXGATLCT-BJMVGYQFSA-N
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Description

(2E)-N,3-bis(2,5-dimethoxyphenyl)prop-2-enamide is an organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of two 2,5-dimethoxyphenyl groups attached to a prop-2-enamide backbone. The compound’s structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry and related disciplines.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

Target of Action

The primary targets of (2E)-N,3-bis(2,5-dimethoxyphenyl)prop-2-enamide are currently unknown. This compound is structurally similar to other amphetamine derivatives , which typically exert their effects by interacting with monoamine transporters, particularly the dopamine transporter (DAT) . .

Mode of Action

The mode of action of This compoundGiven its structural similarity to other amphetamine derivatives , it may interact with its targets in a similar manner, potentially leading to increased neurotransmitter release or inhibition of neurotransmitter reuptake.

Biochemical Pathways

The biochemical pathways affected by This compound are currently unknown. Amphetamine derivatives are known to affect several biochemical pathways, including those involved in the synthesis, release, and reuptake of monoamine neurotransmitters

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N,3-bis(2,5-dimethoxyphenyl)prop-2-enamide typically involves a two-step reaction process. The first step is the synthesis of a methoxy amino chalcone through the Claisen-Schmidt reaction. This reaction involves the condensation of 4′-aminoacetophenone and 2,5-dimethoxybenzaldehyde in the presence of a 40% sodium hydroxide solution as a catalyst in ethanol . The second step involves the amidation of the formed chalcone with succinic anhydride in ethanol using pyridine as a catalyst .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(2E)-N,3-bis(2,5-dimethoxyphenyl)prop-2-enamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce amines. Substitution reactions can result in a variety of functionalized derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-N,3-bis(2,5-dimethoxyphenyl)prop-2-enamide is unique due to its dual 2,5-dimethoxyphenyl groups, which confer distinct chemical properties and reactivity. This structural feature differentiates it from similar compounds and enhances its versatility in various chemical reactions and applications.

Properties

IUPAC Name

(E)-N,3-bis(2,5-dimethoxyphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO5/c1-22-14-6-8-17(24-3)13(11-14)5-10-19(21)20-16-12-15(23-2)7-9-18(16)25-4/h5-12H,1-4H3,(H,20,21)/b10-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYLVCPBXGATLCT-BJMVGYQFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=CC(=O)NC2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=C/C(=O)NC2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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